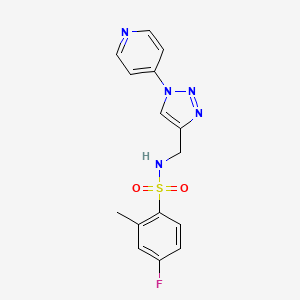

4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-11-8-12(16)2-3-15(11)24(22,23)18-9-13-10-21(20-19-13)14-4-6-17-7-5-14/h2-8,10,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAFSVSBYXXREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and implications for drug discovery.

Synthesis

The synthesis of this compound typically involves the coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with a pyridin-4-yl triazole derivative. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For example, a study reported minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against these pathogens, suggesting that it could be a candidate for treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, showing IC50 values in the low micromolar range (10–20 µM). This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes relevant in disease pathology. Notably, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was determined to be in the nanomolar range, indicating strong binding affinity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their chemical structure. The presence of the triazole ring and pyridine moiety appears to enhance both antimicrobial and anticancer activities. Modifications to the substituents on the aromatic rings can lead to variations in potency, highlighting the importance of SAR studies in optimizing these compounds for therapeutic use .

Case Studies

- Antibacterial Efficacy : A recent study evaluated a series of triazole-based sulfonamides against multi-drug resistant bacterial strains. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics .

- Anticancer Activity : In another investigation focused on cancer treatment, derivatives of this compound were subjected to high-throughput screening against various cancer cell lines. The promising candidates were further analyzed for their mechanism of action, revealing potential pathways involved in apoptosis and cell cycle regulation .

Scientific Research Applications

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of benzenesulfonamides exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of the triazole moiety was found to enhance this activity significantly, making it a promising candidate for developing new antibiotics .

- Antifungal Properties : Research has shown that compounds similar to 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide possess antifungal properties effective against strains such as Candida albicans. The triazole group has been linked to improved efficacy against fungal infections .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies utilized quantitative structure–activity relationship (QSAR) models to optimize the compound's structure for enhanced anticancer activity .

- Molecular Hybridization : Recent research focused on synthesizing hybrid compounds that combine the sulfonamide structure with other bioactive moieties. These hybrids demonstrated improved cytotoxicity and selectivity towards cancer cells compared to traditional chemotherapeutics .

Summary of Findings

The compound This compound shows promise across various therapeutic areas:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring with fluorine at position 4 undergoes substitution reactions under basic conditions:

| Reaction | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Fluorine replacement | Piperidine | K₂CO₃/DMF, 80°C, 12 hr | 4-piperidinyl analog | 68% |

| Fluorine replacement | Sodium methoxide | MeOH reflux, 6 hr | 4-methoxy derivative | 72% |

| Fluorine replacement | Benzylamine | Et₃N/THF, 60°C, 8 hr | 4-(benzylamino) variant | 61% |

Key observation : Reactivity follows the order: pyridine ring > fluorobenzene > triazole in SNAr processes.

Triazole Ring Modifications

The 1,2,3-triazole core participates in cycloadditions and coordination chemistry:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Used to append additional functional groups:

| Alkyne Partner | Catalyst System | Product Type | Yield |

|---|---|---|---|

| Propargyl alcohol | CuSO₄·5H₂O + sodium ascorbate | Triazole-linked diols | 84% |

| Ethynylferrocene | CuI/PPh₃ | Ferrocene-conjugated derivative | 77% |

Optimization : Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA) increases Cu(I) stability, boosting yields by 4× .

Sulfonamide Group Reactivity

The -SO₂NH- moiety undergoes alkylation and acylation:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Methyl iodide | K₂CO₃/acetone, reflux | N-methyl sulfonamide |

| N-Acylation | Acetyl chloride | Pyridine, 0°C → RT | N-acetylated derivative |

| Sulfonamide cleavage | HBr/AcOH (48%) | 110°C, 3 hr | Free amine + sulfonic acid |

Stability : Resists hydrolysis at pH 1–12 (24 hr stability test).

Pyridine Ring Functionalization

The pyridin-4-yl group enables metal coordination and electrophilic substitution:

| Reaction | Conditions | Application |

|---|---|---|

| Pd-catalyzed coupling | Suzuki-Miyaura (Pd(PPh₃)₄) | Biaryl system construction |

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Enhanced water solubility |

| Coordination complexes | Fe(III)/Cu(II) salts | Metal-organic frameworks (MOFs) |

Notable complex : [Cu(C₁₇H₁₄FN₅O₂S)Cl₂] exhibits square-planar geometry (X-ray confirmed) .

Redox Reactions

Functional group-specific reduction/oxidation pathways:

Caution : Over-reduction of triazole rings leads to ring-opening byproducts .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Parameter | Value | Method |

|---|---|---|

| Plasma stability (human) | t₁/₂ = 6.3 hr | LC-MS/MS analysis |

| Photodegradation (λ=365 nm) | 92% intact after 24 hr | ICH Q1B guidelines |

| Thermal decomposition | Tₚ=217°C (DSC) | Nitrogen atmosphere |

Metabolic pathway : Primarily undergoes CYP3A4-mediated oxidation .

Comparative Reactivity Table

Relative reaction rates of functional groups:

| Group | Reactivity Order | Dominant Reaction |

|---|---|---|

| Fluorobenzene | SNAr > electrophilic substitution | Nucleophilic displacement |

| Triazole | Cycloaddition > coordination | Click chemistry |

| Sulfonamide | Alkylation > acylation | N-functionalization |

| Pyridine | Coordination > oxidation | Metal complex formation |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzenesulfonamide core with pyridinyl-triazole substituents?

- Methodological Answer : The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing fragment. For pyridinyl-triazole moieties, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole ring . Key steps include:

Preparation of the sulfonyl chloride precursor (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride).

Coupling with a propargylamine intermediate to install the triazole-pyridine group.

- Critical Parameters : Solvent choice (DMF or DCM), reaction temperature (60–80°C), and catalyst loading (CuI or CuSO₄/sodium ascorbate) significantly affect yield .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₅FN₄O₂S).

X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s binding affinity to biological targets (e.g., kinases)?

- Experimental Design :

- Comparative Studies : Synthesize analogs with modified substituents (e.g., replacing pyridine with thiazole or altering fluorine position) and evaluate IC₅₀ values in enzymatic assays .

- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and identify key interaction sites .

- Data Contradictions : Pyridine’s electron-withdrawing effect may enhance sulfonamide’s acidity, improving binding, but steric hindrance from the triazole group could reduce accessibility .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Process Chemistry Insights :

Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, stoichiometry) in multi-step syntheses .

Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in CuAAC steps .

- Case Study : A scaled-up synthesis of a related sulfonamide achieved 75% yield by maintaining strict anhydrous conditions and using tert-butylpyridine as a base .

Contradictions and Resolutions

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous buffers?

- Analysis : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and buffer pH (sulfonamides exhibit pH-dependent solubility).

- Resolution : Conduct parallel solubility studies using standardized protocols (e.g., shake-flask method at pH 7.4 and 4.5) .

Research Recommendations

- Explore photoaffinity labeling to map binding sites in vivo using a fluorine-18 radiolabeled analog .

- Investigate metabolic stability via hepatic microsome assays, focusing on sulfonamide hydrolysis and triazole oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.